Home > Products > Screening Compounds P50021 > Astressin Trifluoroacetate
Astressin Trifluoroacetate -

Astressin Trifluoroacetate

Catalog Number: EVT-10904543
CAS Number:
Molecular Formula: C163H270F3N49O44
Molecular Weight: 3677.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Astressin Trifluoroacetate is a synthetic peptide that functions as a potent and selective antagonist of the corticotropin-releasing factor receptor 2 (CRF2). This compound is primarily utilized in scientific research to explore the physiological and pathological roles of CRF2, particularly in relation to stress-related disorders. The trifluoroacetate salt form enhances the compound's stability and solubility, making it suitable for various experimental applications.

Source

Astressin Trifluoroacetate is synthesized through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The final product is typically purified using high-performance liquid chromatography .

Classification

Astressin Trifluoroacetate belongs to the class of peptides, specifically as a CRF receptor antagonist. Its classification as a selective antagonist makes it particularly valuable in studies focused on the modulation of stress responses in biological systems .

Synthesis Analysis

Methods

The synthesis of Astressin Trifluoroacetate involves several key steps:

  1. Coupling: Amino acids are sequentially coupled to a resin using activating agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide).
  2. Deprotection: Protecting groups on amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The peptide is cleaved from the resin and simultaneously deprotected using a trifluoroacetic acid-based cleavage cocktail.

In industrial settings, automated peptide synthesizers are employed to ensure high yield and purity, followed by purification through high-performance liquid chromatography and lyophilization to obtain the trifluoroacetate salt .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reagent concentrations, to achieve optimal results. The use of solid-phase synthesis allows for efficient handling and purification of peptides, reducing the risk of contamination and side reactions .

Molecular Structure Analysis

Structure

Astressin Trifluoroacetate features a lactam bridge between Glutamic acid at position 30 and Lysine at position 33, which constrains the peptide into an α-helical conformation. This structural feature is critical for its high potency as a CRF antagonist .

Data

The molecular weight of Astressin Trifluoroacetate is approximately 392.45 g/mol. Its structural formula can be represented as follows:

  • Molecular Formula: C₁₈H₂₃F₃N₄O₄S
  • CAS Number: Not specified in the sources.

The lactam bridge contributes significantly to its stability and biological activity, making it more effective than other CRF antagonists .

Chemical Reactions Analysis

Types of Reactions

Astressin Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It remains stable under physiological conditions but can be hydrolyzed under acidic or basic environments.

Common Reagents and Conditions

  • Coupling Reagents: HBTU, DIC
  • Cleavage Reagents: Trifluoroacetic acid-based cocktails containing scavengers like water, triisopropylsilane, and ethanedithiol.

The major product from these reactions is the fully synthesized and purified peptide. Side products may include truncated or misfolded peptides, which are typically removed during purification processes .

Mechanism of Action

Astressin Trifluoroacetate exerts its effects by binding to and blocking the CRF2 receptor. This receptor plays a crucial role in the body's response to stress. By inhibiting this receptor, Astressin Trifluoroacetate prevents endogenous corticotropin-releasing factor from binding to CRF2, thereby modulating various physiological processes associated with stress responses .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Generally stable within physiological pH ranges but sensitive to extreme acidic or basic conditions.
  • Melting Point: Not specified in available data.

These properties make Astressin Trifluoroacetate particularly useful for biological studies where precise control over receptor activity is required .

Applications

Astressin Trifluoroacetate has numerous applications across various scientific fields:

  • Chemistry: Used as a model peptide in studies related to peptide synthesis and purification techniques.
  • Biology: Employed in research investigating the role of CRF2 in stress response mechanisms, anxiety disorders, and depression.
  • Medicine: Explored as a potential therapeutic agent for stress-related disorders and gastrointestinal diseases.
  • Industry: Utilized in developing peptide-based drugs and serves as a reference standard in analytical methods .

Properties

Product Name

Astressin Trifluoroacetate

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C163H270F3N49O44

Molecular Weight

3677.2 g/mol

InChI

InChI=1S/C161H269N49O42.C2HF3O2/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3;3-2(4,5)1(6)7/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179);(H,6,7)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-;/m0./s1

InChI Key

FXWNYVYTIGZMIK-BGBZBBOXSA-N

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.